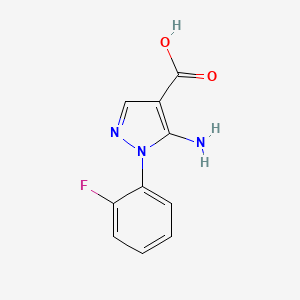

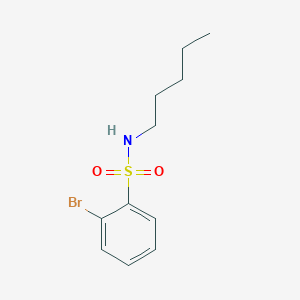

![molecular formula C12H13N3OS B1274072 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 155412-95-6](/img/structure/B1274072.png)

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the thieno[2,3-c]isoquinoline moiety suggests potential for diverse biological activities, and modifications on this scaffold could lead to compounds with interesting pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using aluminum hydride reduction of cyano-tetrahydroisoquinolines. This method provides an improved route to access 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the compound of interest . Although the exact synthesis of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]isoquinoline core, which is likely to influence its chemical behavior and interaction with biological targets. The amino group at the 1-position introduces a site for potential protonation, which could affect the compound's solubility and receptor binding characteristics at physiological pH .

Chemical Reactions Analysis

The compound is related to 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, which has been shown to undergo nucleophilic substitution reactions to form chloro-acetylamino derivatives. These derivatives can further react to form a variety of heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines . This suggests that the compound of interest may also participate in similar chemical reactions, leading to a diverse array of potential derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide are not provided, related compounds have been studied for their protonation behavior. The aminomethyl derivatives of tetrahydroisoquinolines are substantially monoprotonated at physiological pH, which could have implications for the compound's solubility, stability, and interaction with biological targets . The presence of the amino group and the carboxamide moiety would also influence the compound's hydrogen bonding potential and overall polarity.

Aplicaciones Científicas De Investigación

Synthetic Method and Spectral Characterization

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been utilized in synthetic chemistry for creating novel compounds. A study by Zaki, Radwan, and El-Dean (2017) demonstrated the acetylation of a related compound leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were then used to create a range of heterocyclic rings with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Reactions for Heterocyclic Compound Synthesis

Another study conducted by El-Dean, Radwan, and Zaki (2010) explored the conversion of a similar compound to a variety of fused heterocyclic compounds, highlighting its versatility in synthetic organic chemistry (El-Dean, Radwan, & Zaki, 2010).

Involvement in Smiles-Type Rearrangement

The compound also plays a role in the Smiles-type rearrangement, as indicated in a study by Sirakanyan et al. (2015). This rearrangement represents a new method for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).

Cytotoxic Activity Exploration

Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, as documented by Deady et al. (2000), has explored the cytotoxic activities of these derivatives, suggesting potential applications in cancer research (Deady et al., 2000).

Antimicrobial Activity Investigation

A 2019 study by Zaki, El‐Dean, Radwan, and Sayed synthesized novel 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines and related heterocycles, which were then screened for antimicrobial activity, displaying promising results against various bacterial and fungal strains (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOMRMKWFDTOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388133 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

CAS RN |

155412-95-6 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

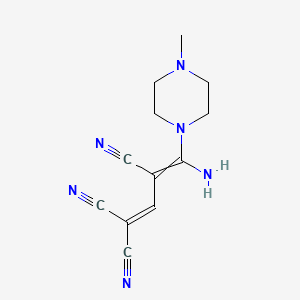

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

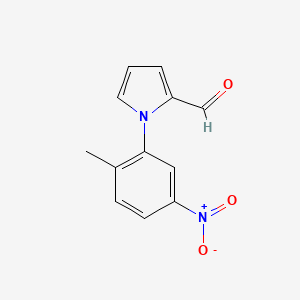

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

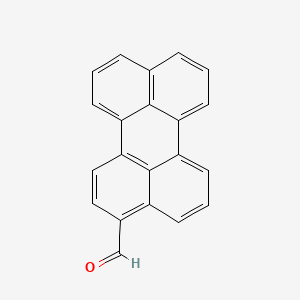

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)